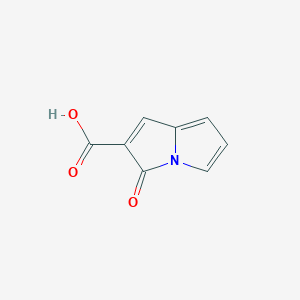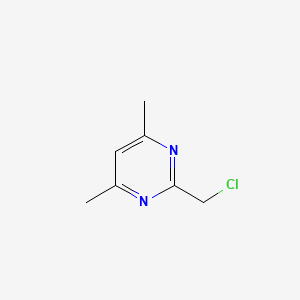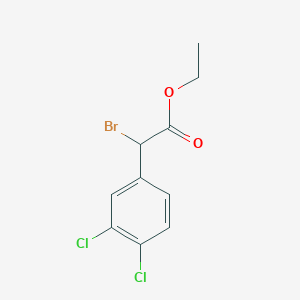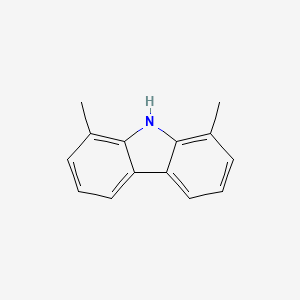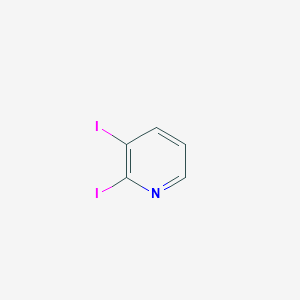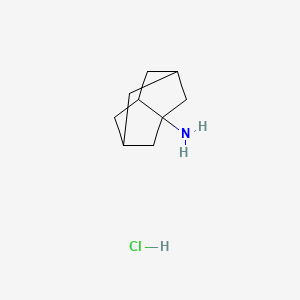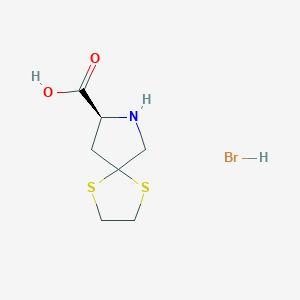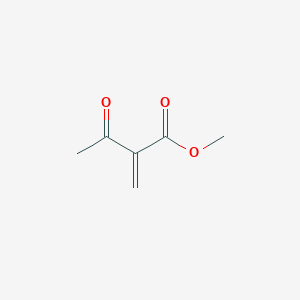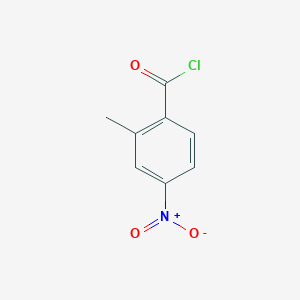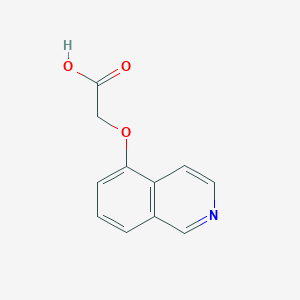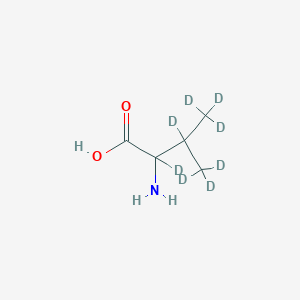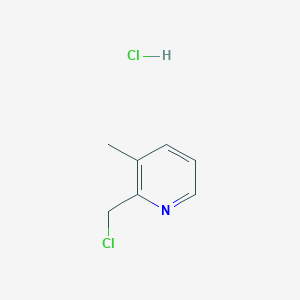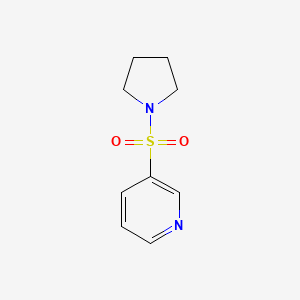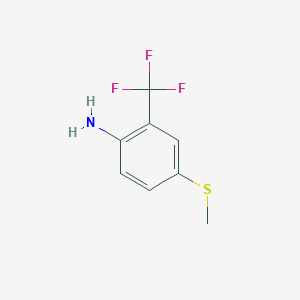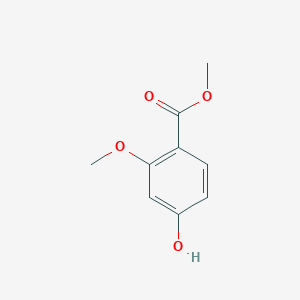
Methyl 4-hydroxy-2-methoxybenzoate
Overview
Description
Methyl 4-Hydroxy-2-methoxybenzoate, also known by its CAS Number 28478-46-8, is a compound with the molecular weight of 182.18 . It is a solid substance at room temperature .
Synthesis Analysis
Methyl 2-hydroxy-4-methoxybenzoate is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-hydroxy-2-methoxybenzoate . The InChI code for this compound is1S/C9H10O4/c1-12-8-5-6 (10)3-4-7 (8)9 (11)13-2/h3-5,10H,1-2H3 . Physical And Chemical Properties Analysis
Methyl 4-Hydroxy-2-methoxybenzoate is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4-hydroxy-2-methoxybenzoate, a variant of methyl benzoates, has been a subject of synthesis and chemical studies. For instance, a study focused on synthesizing Methyl 4-bromo-2-methoxybenzoate, highlighting methods to achieve high purity and yield, demonstrating the compound's chemical versatility (Chen Bing-he, 2008).
- Research on the thermochemical properties of methyl methoxybenzoates, including variants like Methyl 4-hydroxy-2-methoxybenzoate, has been conducted. This includes experimental and computational approaches to understand their structural and thermochemical properties, which is crucial for applications in various chemical processes (H. Flores et al., 2019).
Biological and Pharmaceutical Research
- Methyl 4-hydroxybenzoate, closely related to Methyl 4-hydroxy-2-methoxybenzoate, is known for its use as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Studies have been conducted on its crystal structure and pharmaceutical activity, providing insights into its molecular determinants and potential applications in the pharmaceutical industry (Abeer A. Sharfalddin et al., 2020).
- Some studies have explored the bioconversion and metabolism of methoxylated benzoic acids, such as Methyl 4-hydroxy-2-methoxybenzoate, by various bacteria. This research provides insights into the microbial utilization of these compounds, which could have implications in bioremediation or bioconversion processes (K. Deweerd et al., 1988).
Applications in Material Science
- The compound's properties make it a candidate for study in the field of material science. For example, research has investigated the encapsulation of flavor molecules, such as 4-hydroxy-3-methoxy benzoic acid, into layered inorganic nanoparticles. This encapsulation is essential for controlled release applications, which can be used in food technology and other industries (Mi-Mi Hong et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-hydroxy-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWJRQPHPPKPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501559 | |
| Record name | Methyl 4-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2-methoxybenzoate | |
CAS RN |
28478-46-8 | |
| Record name | Benzoic acid, 4-hydroxy-2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28478-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


